molecular formula C8H6BrFO3 B2918131 4-Bromo-5-fluoro-2-methoxybenzoic acid CAS No. 1780187-45-2

4-Bromo-5-fluoro-2-methoxybenzoic acid

Cat. No.: B2918131
CAS No.: 1780187-45-2
M. Wt: 249.035
InChI Key: BCNABXVPXFZMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and structural properties .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Benzoic acid derivatives can interact with various proteins and enzymes, altering their function and potentially leading to therapeutic effects. The exact nature of these interactions would depend on the specific target .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be around 1.68-2.72, which could influence its distribution within the body .

Result of Action

The molecular and cellular effects of 4-Bromo-5-fluoro-2-methoxybenzoic acid are currently unknown. As a benzoic acid derivative, it may have a range of potential effects depending on its specific targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxybenzoic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of 2-methoxybenzoic acid. The reaction conditions often involve the use of reagents such as bromine and fluorine sources under controlled temperatures and inert atmospheres .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of derivatives with different functional groups.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced benzoic acid derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-5-fluoro-2-methoxybenzoic acid is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 4-Bromo-5-fluoro-2-nitrobenzoic acid

Comparison: 4-Bromo-5-fluoro-2-methoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic effects and steric hindrance, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNABXVPXFZMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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